![molecular formula C18H19FN2O B2628906 (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone CAS No. 1796970-25-6](/img/structure/B2628906.png)
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone
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Description
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of azepane derivatives and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Antimicrobial Activity
A study by Kumar et al. (2012) synthesized a series of compounds structurally related to (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone, showing good antimicrobial activity, comparable to standard drugs such as ciprofloxacin and fluconazole. Methoxy group-containing compounds exhibited particularly high activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Molecular Structure and Physicochemical Properties
Huang et al. (2021) conducted a study on similar compounds, focusing on their molecular structure using density functional theory (DFT). The research revealed insights into molecular electrostatic potential and frontier molecular orbitals, contributing to the understanding of physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Spectroscopic Properties
Al-Ansari (2016) explored the spectroscopic properties of structurally related compounds in various solvents. The study's focus on electronic absorption, excitation, and fluorescence properties enhances the understanding of these compounds in different environmental conditions (Al-Ansari, 2016).
Crystal Structure Analysis
Lakshminarayana et al. (2009) investigated a related compound, focusing on its crystal structure. The study provided insights into the compound's molecular interactions and spatial configuration, which are crucial for understanding its chemical behavior (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).
Serotonin Receptor Studies
Blanckaert et al. (2007) explored compounds related to (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone for their potential as SPECT tracers for the serotonin 5-HT2A receptor. This research contributes to the understanding of these compounds' potential applications in brain imaging and neurological studies (Blanckaert, Burvenich, Devos, & Slegers, 2007).
properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-6-4-14(5-7-17)16-3-1-2-12-21(13-16)18(22)15-8-10-20-11-9-15/h4-11,16H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMKQEXTKGUCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone |
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